molecular formula C19H14F3N3O4 B11283846 3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide

3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11283846
M. Wt: 405.3 g/mol
InChI Key: NOEQOLHUTLODIG-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a trifluoromethylphenyl group, and a tetrahydropyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the tetrahydropyrimidine core can be reduced to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted tetrahydropyrimidine derivatives.

Scientific Research Applications

3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C19H14F3N3O4

Molecular Weight

405.3 g/mol

IUPAC Name

3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C19H14F3N3O4/c1-29-14-4-2-3-13(9-14)25-17(27)15(10-23-18(25)28)16(26)24-12-7-5-11(6-8-12)19(20,21)22/h2-10H,1H3,(H,23,28)(H,24,26)

InChI Key

NOEQOLHUTLODIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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